Trimethyl-1 6-diisocyanatohexane 99
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Overview
Description
Trimethyl-1,6-diisocyanatohexane, also known as 1,6-diisocyanato-2,2,4 (or 2,4,4)-trimethylhexane, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is a mixture of 2,2,4- and 2,4,4-isomers and is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-1,6-diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine . The reaction involves the use of phosgene (COCl2) as a reagent, which reacts with hexamethylene diamine to form the diisocyanate compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of trimethyl-1,6-diisocyanatohexane involves large-scale phosgenation processes. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of phosgene. The product is then purified through distillation and other separation techniques to achieve the required 99% purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-1,6-diisocyanatohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: It reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization process to form polyurethanes.
Water: Reacts with the compound to cause hydrolysis.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
Trimethyl-1,6-diisocyanatohexane has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of trimethyl-1,6-diisocyanatohexane involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups (-N=C=O) react with hydroxyl (-OH) or amine (-NH2) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polymerization reactions to form polyurethanes and other materials .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate compound used in similar applications.
Isophorone diisocyanate (IPDI): Known for its use in coatings and adhesives.
Toluene diisocyanate (TDI): Commonly used in the production of flexible foams.
Uniqueness
Trimethyl-1,6-diisocyanatohexane is unique due to its specific isomeric structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers and its high purity make it a valuable compound in various industrial and research applications .
Properties
CAS No. |
1196157-73-9 |
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Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,6-diisocyanato-2,2,4-trimethylhexane;1,6-diisocyanato-2,4,4-trimethylhexane |
InChI |
InChI=1S/2C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14;1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h2*10H,4-7H2,1-3H3 |
InChI Key |
XLRHAAFCQUDHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O.CC(CC(C)(C)CCN=C=O)CN=C=O |
Origin of Product |
United States |
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